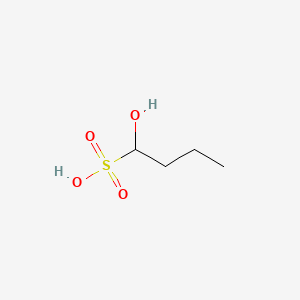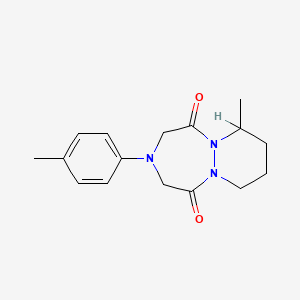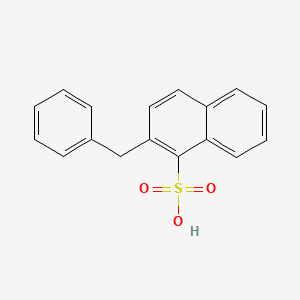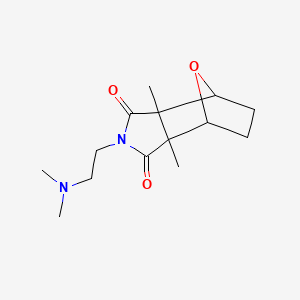
2-(2-(Dimethylamino)ethyl)-3a,7a-dimethylhexahydro-1H-4,7-epoxyisoindole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(Dimethylamino)ethyl)-3a,7a-dimethylhexahydro-1H-4,7-epoxyisoindole-1,3-dione is a complex organic compound with a unique structure that includes a dimethylamino group, an epoxy group, and a hexahydroisoindole core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Dimethylamino)ethyl)-3a,7a-dimethylhexahydro-1H-4,7-epoxyisoindole-1,3-dione typically involves multiple stepsThe reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(Dimethylamino)ethyl)-3a,7a-dimethylhexahydro-1H-4,7-epoxyisoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Applications De Recherche Scientifique
2-(2-(Dimethylamino)ethyl)-3a,7a-dimethylhexahydro-1H-4,7-epoxyisoindole-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-(2-(Dimethylamino)ethyl)-3a,7a-dimethylhexahydro-1H-4,7-epoxyisoindole-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-(Dimethylamino)ethoxy)ethanol: This compound shares the dimethylaminoethyl group but differs in its overall structure and functional groups.
Poly(2-(dimethylamino)ethyl methacrylate): This polymer contains the dimethylaminoethyl group and is used in various applications, including drug delivery.
2-Chloro-N,N-dimethylethylamine: This compound is structurally similar but contains a chloro group instead of the epoxy group.
Uniqueness
2-(2-(Dimethylamino)ethyl)-3a,7a-dimethylhexahydro-1H-4,7-epoxyisoindole-1,3-dione is unique due to its combination of functional groups and its hexahydroisoindole core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Propriétés
Numéro CAS |
6949-25-3 |
|---|---|
Formule moléculaire |
C14H22N2O3 |
Poids moléculaire |
266.34 g/mol |
Nom IUPAC |
2-[2-(dimethylamino)ethyl]-3a,7a-dimethyl-4,5,6,7-tetrahydro-4,7-epoxyisoindole-1,3-dione |
InChI |
InChI=1S/C14H22N2O3/c1-13-9-5-6-10(19-9)14(13,2)12(18)16(11(13)17)8-7-15(3)4/h9-10H,5-8H2,1-4H3 |
Clé InChI |
VCTWBJRNMQSDPF-UHFFFAOYSA-N |
SMILES canonique |
CC12C3CCC(C1(C(=O)N(C2=O)CCN(C)C)C)O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


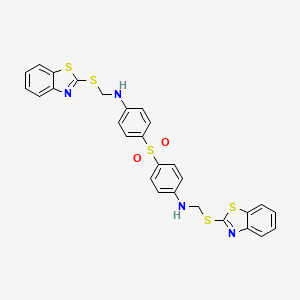


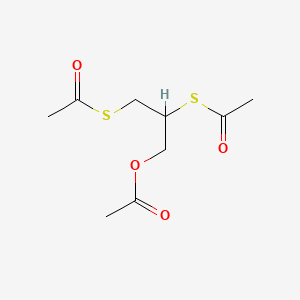
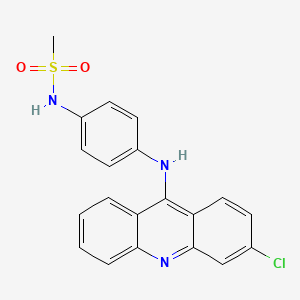
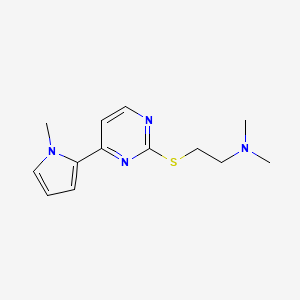
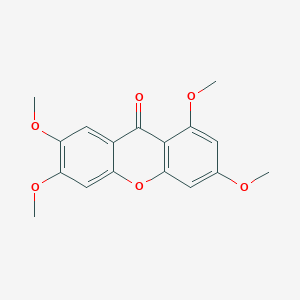
![[4-(5-acetyloxy-2-phenyl-1,3-dioxan-4-yl)-2-phenyl-1,3-dioxan-5-yl] acetate](/img/structure/B12798312.png)

